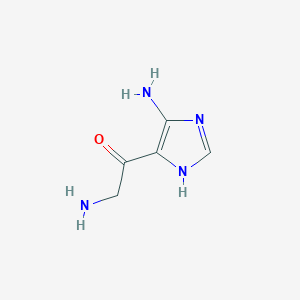

2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone

Vue d'ensemble

Description

2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone is a heterocyclic organic compound . It is a new imidazole, more specifically, it is an acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone .

Synthesis Analysis

The synthesis of 2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone involves catalytically reducing an acid-addition salt of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone . The 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanones are prepared by first coupling a 5-nitro-1-(arylmethyl)-1H-imidazole-4-carboxylic acid to 1,1’-carbonyldiimidazole and reacting this product with the anion of nitromethane .Molecular Structure Analysis

Imidazole, the core structure of 2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The acid-addition salts of 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one can be produced by reacting a di-acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone with a compound capable of donating a formyl group .Physical And Chemical Properties Analysis

Imidazole, the core structure of 2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives

Microwave-assisted Green Synthesis : This approach facilitated the synthesis of imidazo[2,1-b]thiazole derivatives, showcasing a green and efficient method that yields compounds with significant antimicrobial and antimalarial activities. The process utilizes polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation, highlighting an eco-friendly synthesis pathway (Vekariya et al., 2017).

Antibacterial and Antifungal Agents : Derivatives synthesized from 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone have been evaluated for their antibacterial and antifungal properties. Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, for instance, demonstrated promising activity against gram-positive and gram-negative bacteria (Patel et al., 2011).

Antiviral Activities

Anti-HIV Activity : Nitroimidazole derivatives synthesized from 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone were investigated for their anti-HIV activities. These compounds were tested in MT-4 cells for their efficacy against HIV-1 and HIV-2, showcasing the potential of these derivatives as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Analytical Applications

Environmental Monitoring : A dual-sensitive probe based on imidazolyl derivatives was developed for the determination of amines in environmental water samples. This method employs fluorescence detection and online atmospheric chemical ionization-mass spectrometry, highlighting its utility in sensitive and specific analysis of trace levels of amines (You et al., 2010).

Propriétés

IUPAC Name |

2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-1-3(10)4-5(7)9-2-8-4/h2H,1,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNGGNHLWMHYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579711 | |

| Record name | 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone | |

CAS RN |

69195-92-2 | |

| Record name | 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

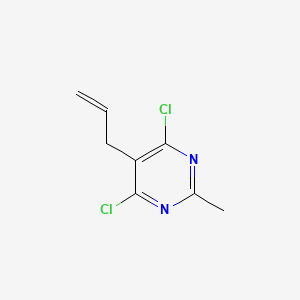

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone in the synthesis of adenosine deaminase inhibitors?

A1: 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone serves as a crucial starting material in the synthesis of various adenosine deaminase inhibitors, including pentostatin analogues. [, ] This compound undergoes a cyclization reaction with orthoesters to form the core imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system found in these inhibitors. [, ] Subsequent glycosylation and reduction steps are then employed to introduce the desired substituents and stereochemistry. [, ]

Q2: How does the structure of pentostatin analogues, synthesized using 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone, influence their adenosine deaminase inhibitory activity?

A2: Research indicates that modifications at the C-5 position of the imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system, derived from 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone, can significantly impact the inhibitory activity against adenosine deaminase. [] For example, replacing the 5'-hydroxyl group of pentostatin with a methyl or ethyl group resulted in a decrease in inhibitory potency. [] This suggests that the 5'-hydroxyl group is important for binding to the enzyme. The study also found that the acyclic analogue, lacking the ribose ring, retained significant inhibitory activity, indicating that the imidazo[4,5-d][1,3]diazepin-8(3H)-one core plays a critical role in enzyme binding. [] These findings highlight the structure-activity relationship and provide valuable insights for designing more potent and selective adenosine deaminase inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)